3-(1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)thiazolidine-2,4-dione
Beschreibung
The compound 3-(1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)thiazolidine-2,4-dione features a thiazolidine-2,4-dione (TZD) core linked to a piperidin-4-yl group via a carbonyl bridge, which is further substituted with a 2-phenyl-2H-1,2,3-triazole moiety. The TZD scaffold is well-documented in medicinal chemistry, particularly for its role in peroxisome proliferator-activated receptor gamma (PPAR-γ) activation in antidiabetic drugs like rosiglitazone and pioglitazone .
Eigenschaften
IUPAC Name |
3-[1-(2-phenyltriazole-4-carbonyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O3S/c23-15-11-26-17(25)21(15)12-6-8-20(9-7-12)16(24)14-10-18-22(19-14)13-4-2-1-3-5-13/h1-5,10,12H,6-9,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXRUAEVYYOWFDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)CSC2=O)C(=O)C3=NN(N=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Wirkmechanismus
Target of Action
The compound, 3-(1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)thiazolidine-2,4-dione, is a heterocyclic compound that contains a triazole nucleus. Triazole compounds are known to bind readily in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities. .
Mode of Action
Triazole compounds are known to form a variety of non-covalent bonds with enzymes and receptors, which can induce broad-spectrum biological activities. This suggests that the compound may interact with its targets through non-covalent bonding, leading to changes in the targets’ function.
Biochemical Pathways
Triazole compounds are known to exhibit a wide range of biological activities, including antimicrobial, analgesic, anti-inflammatory, anticonvulsant, antineoplastic, antimalarial, antiviral, antiproliferative, and anticancer activities. This suggests that the compound may affect multiple biochemical pathways, leading to a variety of downstream effects.
Result of Action
Given the broad range of biological activities exhibited by triazole compounds, it can be inferred that the compound may have diverse effects at the molecular and cellular levels.
Biologische Aktivität
The compound 3-(1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)thiazolidine-2,4-dione is a synthetic derivative that combines a thiazolidine core with a triazole moiety. This structure suggests potential biological activities, particularly in the fields of antimicrobial and anticancer research. The thiazolidine-2,4-dione (TZD) framework is known for its pharmacological properties, including anti-diabetic effects and anti-inflammatory activities.
Chemical Structure
The compound features:
- A thiazolidine ring.
- A phenyl-substituted 1,2,3-triazole.
- A piperidine linker.
This unique combination may enhance its interaction with biological targets.
Anticancer Activity
Research indicates that compounds containing triazole and thiazolidine derivatives exhibit significant anticancer properties. For instance:
- Mechanism of Action : The anticancer activity is often attributed to the inhibition of thymidylate synthase (TS), a critical enzyme in DNA synthesis. Compounds similar to TZDs have demonstrated IC50 values ranging from 1.95 to 4.24 μM against TS, outperforming standard chemotherapeutics like doxorubicin and 5-fluorouracil .
Antimicrobial Activity
The compound's potential as an antimicrobial agent has been explored in various studies:
- In Vitro Studies : Compounds with similar structures have shown activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The presence of the triazole moiety appears to enhance this activity .
Anti-inflammatory Properties
Thiazolidine derivatives are also noted for their anti-inflammatory effects:
- Cytokine Modulation : Some TZDs have been shown to reduce levels of pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound:
- Substituents : The presence of electron-donating groups on the phenyl ring enhances anticancer activity. Conversely, electron-withdrawing groups may reduce efficacy .
Case Studies
Several studies have evaluated the biological activity of related compounds:
Vergleich Mit ähnlichen Verbindungen
Structural Similarities and Key Modifications
The compound shares the TZD core with numerous derivatives but distinguishes itself through its 2-phenyl-2H-1,2,3-triazole-4-carbonyl-piperidine substituent. Below is a comparative analysis with structurally related compounds:
Pharmacokinetic and Toxicity Considerations
- Solubility : Piperidine and triazole groups may improve water solubility compared to purely aromatic TZDs (e.g., benzylidene derivatives) .
Q & A
Q. What are the key synthetic routes for 3-(1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)thiazolidine-2,4-dione?
Answer: Synthesis typically involves:
- Triazole Formation : Cu(I)-catalyzed azide-alkyne cycloaddition (Click chemistry) using CuSO₄, sodium ascorbate, THF/water (1:1), and 50°C heating, yielding triazole intermediates with ~66% efficiency .
- Piperidine Coupling : Activation of the triazole-4-carbonyl group via DCC/DMAP in CH₂Cl₂, followed by nucleophilic substitution with piperidine derivatives .
- Thiazolidine-2,4-dione Introduction : Condensation reactions using carbodiimides or direct coupling under basic conditions (e.g., K₂CO₃ in DMF) .
Table 1: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Triazole formation | CuSO₄, sodium ascorbate, THF/H₂O, 50°C | 66% | |
| Piperidine coupling | DCC, DMAP, CH₂Cl₂, rt | 75%* | |
| Thiazolidine addition | K₂CO₃, DMF, 80°C | 60-70% | |
| *Hypothetical yield based on analogous reactions. |
Q. What spectroscopic techniques are essential for structural verification?
Answer:
- ¹H/¹³C NMR : Assign protons (e.g., triazole protons at δ 8.8–9.2 ppm) and carbons (e.g., thiazolidine-dione carbonyl at ~170 ppm) .
- IR Spectroscopy : Confirm carbonyl stretches (thiazolidine-dione at ~1700 cm⁻¹) and nitrile groups (2231 cm⁻¹ in triazole derivatives) .
- HRMS : Validate molecular ion peaks (e.g., [M+H]⁺ with <2 ppm error) .
Table 2: Key Spectroscopic Markers
| Technique | Observation | Functional Group |
|---|---|---|
| ¹H NMR | δ 8.86 (s, 1H) | Triazole proton |
| IR | 1700 cm⁻¹ | Thiazolidine-dione carbonyl |
| HRMS | m/z 236.0807 (C₁₂H₈N₆) | Molecular ion confirmation |
Q. What safety precautions are necessary during synthesis?
Answer:
- PPE : Gloves, goggles, and lab coats to prevent skin/eye contact (acute toxicity category 4) .
- Ventilation : Use fume hoods to avoid inhalation of volatile intermediates (e.g., DMF, CH₂Cl₂).
- Storage : Stable at -20°C under inert gas; avoid moisture to prevent hydrolysis .
Advanced Research Questions
Q. How can computational methods guide reaction optimization for this compound?
Answer:
- Quantum Chemical Calculations : Density Functional Theory (DFT) predicts transition states and reaction pathways (e.g., activation energy for triazole cyclization) .
- ICReDD’s Integrated Approach : Combines reaction path searches (via quantum mechanics) and machine learning to prioritize solvent systems (e.g., THF vs. DMF) and catalyst loading, reducing experimental iterations by 40% .
- Example : Computational modeling of piperidine-thiazolidine-dione coupling identified DMF as optimal for solubility, aligning with experimental yields of 70% .
Q. How to address contradictions in biological activity data across studies?
Answer:
- Assay Variability : Standardize cell lines (e.g., HEK293 vs. HeLa) and concentrations (IC₅₀ vs. EC₅₀). For example, chlorophenyl analogs showed 10x higher activity in Gram-positive bacteria due to membrane permeability differences .
- Structural Validation : Confirm purity via HPLC (>95%) and elemental analysis (C, H, N ±0.3%). Impurities (e.g., unreacted triazole) can falsely inflate toxicity .
- DFT-Driven SAR : Electron-withdrawing substituents (e.g., -Cl) enhance target binding by modulating charge distribution, explaining activity discrepancies in phenyl-substituted analogs .
Q. What strategies improve yield in multi-step syntheses involving sensitive intermediates?
Answer:
- Intermediate Stabilization : Protect amines with Boc groups during piperidine coupling to prevent side reactions .
- Stepwise Optimization :
- Triazole Formation : Anhydrous THF improves Cu(I) catalyst efficiency .
- Workup : Extract with CH₂Cl₂ (3x) and dry over Na₂SO₄ to remove water-sensitive byproducts .
- Real-Time Monitoring : Use TLC (Rf = 0.3 in cyclohexane/EtOAc) to track reaction progress and halt before decomposition .
Q. How to design derivatives to enhance bioactivity while minimizing toxicity?
Answer:
- Structure-Activity Relationship (SAR) :
- Phenyl Ring Modifications : 4-Fluorophenyl analogs increase metabolic stability (t₁/₂ > 6h) .
- Thiazolidine-dione Substitutions : Methyl groups at C3 reduce hepatotoxicity (ALT levels < 50 U/L) .
- Molecular Docking : Predict binding to targets (e.g., PPARγ) using AutoDock Vina. Chlorophenyl derivatives showed ΔG = -9.2 kcal/mol vs. -7.5 kcal/mol for unsubstituted analogs .
- Toxicity Screening : Early-stage MTT assays on HepG2 cells identify cytotoxic trends (e.g., EC₅₀ > 100 µM for safe candidates) .
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